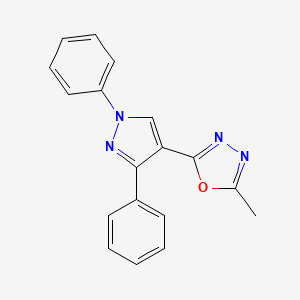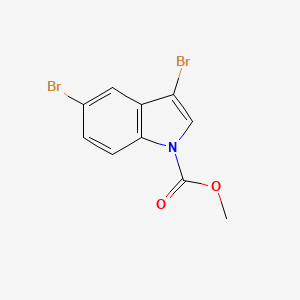
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, features two bromine atoms at the 3 and 5 positions of the indole ring, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
The synthesis of 1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound can be used in the development of new therapeutic agents due to its potential biological activities.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester involves its interaction with specific molecular targets. The bromine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester can be compared with other indole derivatives, such as:
1H-Indole-3-carboxylic acid: Lacks the bromine atoms, which can result in different chemical reactivity and biological properties.
1H-Indole-2-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical behavior.
3,5-Dibromoindole: Similar bromine substitution but lacks the carboxylic acid and ester groups, leading to different applications.
The presence of the bromine atoms and the ester group in this compound makes it unique and suitable for specific applications in research and industry.
Propiedades
Número CAS |
918529-92-7 |
|---|---|
Fórmula molecular |
C10H7Br2NO2 |
Peso molecular |
332.98 g/mol |
Nombre IUPAC |
methyl 3,5-dibromoindole-1-carboxylate |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)13-5-8(12)7-4-6(11)2-3-9(7)13/h2-5H,1H3 |
Clave InChI |
VDIVVTRPDGYQSA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



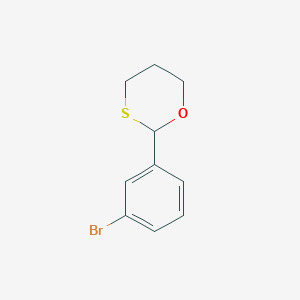

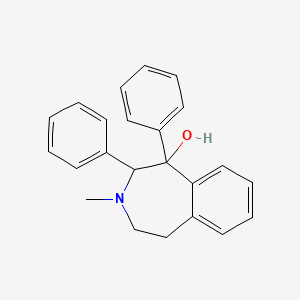
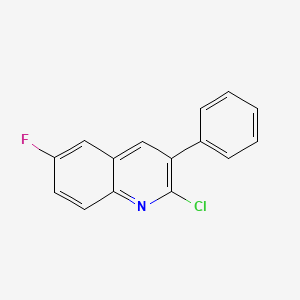
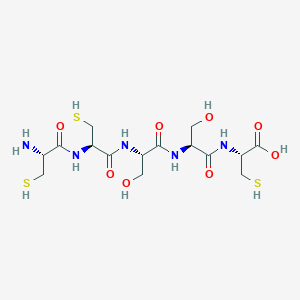
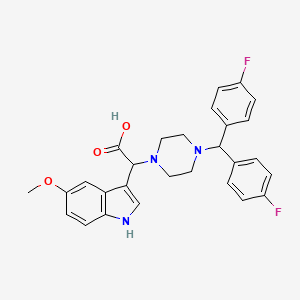
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
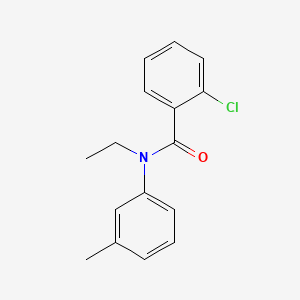

![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)

